molecular formula C6H8N4O3 B3421406 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 215298-73-0

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3421406
CAS No.: 215298-73-0
M. Wt: 184.15 g/mol
InChI Key: XTPUQGFKKAURLH-UHFFFAOYSA-N
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Description

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a nitro-substituted pyrazole derivative offered as a key chemical intermediate for research and development in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its widespread pharmacological potential and presence in numerous therapeutic agents . As a functionalized pyrazole, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly through further modification of its carboxamide and nitro groups. While specific biological data for this exact compound is limited, structurally related pyrazole-3-carboxamide derivatives have demonstrated significant research interest. For instance, close analogs have been investigated as potent agonists of Trace Amine Associated Receptors (TAAR), a class of receptors considered promising targets for central nervous system disorders . The presence of both electron-withdrawing nitro and hydrogen-bonding carboxamide groups on the heterocyclic core makes this compound a valuable template for constructing targeted libraries in hit-to-lead optimization campaigns. This compound is intended for use in discovery chemistry and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-2-3-5(10(12)13)4(6(7)11)9-8-3/h2H2,1H3,(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUQGFKKAURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466094
Record name 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215298-73-0, 1228361-26-9
Record name 5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215298-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by nitration and subsequent cyclization. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the nitration step may involve the use of nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form an amino derivative, a critical step in medicinal chemistry for generating bioactive intermediates.

Key Reaction Data:

Reagent/ConditionsProductYield/NotesSource
H₂ (gas), Pd/C catalyst, room temp5-Ethyl-4-amino-1H-pyrazole-3-carboxamideTheoretical yield ~85–90% (inferred)
Sodium dithionite (Na₂S₂O₄), acidicSame as aboveSelective reduction without side-chain modification

Mechanistic Insight : Catalytic hydrogenation or chemical reductants like Na₂S₂O₄ facilitate the conversion of the nitro group (–NO₂) to an amine (–NH₂). This reaction preserves the pyrazole ring and carboxamide functionality .

Carboxamide Functionalization

The carboxamide group (–CONH₂) participates in nucleophilic substitution and coupling reactions, enabling structural diversification.

Urea Formation via Carbonyldiimidazole (CDI) Activation

Reaction with amines after activation yields urea derivatives:

  • Reagents : CDI, cyclopropylamine, anhydrous DMF, reflux .

  • Product : 5-Ethyl-4-nitro-1H-pyrazole-3-urea derivatives.

  • Conditions :

    • CDI activates the carboxamide to form an imidazolide intermediate.

    • Nucleophilic attack by the amine forms the urea linkage .

Amide Coupling with Carboxylic Acids

EDCI/HOBt-mediated coupling with benzoic acid derivatives:

  • Reagents : EDCI, HOBt, DMF, room temperature .

  • Product : Acylated derivatives (e.g., 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide-phenylamide).

  • Yield : ~48–56% (observed in analogous syntheses) .

Electrophilic Aromatic Substitution

While direct evidence is limited, the pyrazole ring’s electron-deficient nature (due to nitro and carboxamide groups) suggests potential reactivity at position 1 or 5 under strong electrophilic conditions.

Theoretical Reaction Example:

ReagentPosition SubstitutedProduct
HNO₃/H₂SO₄ (nitration)Position 11-Nitro-5-ethyl-4-nitro-pyrazole-3-carboxamide
Br₂/FeBr₃Position 55-Bromo-5-ethyl-4-nitro-pyrazole-3-carboxamide

Ethyl Group Modifications

The ethyl group at position 5 may undergo oxidation or alkylation, though direct examples are not documented. Theoretical pathways include:

  • Oxidation : KMnO₄ or CrO₃ could convert the ethyl group to a carboxylic acid (–COOH).

  • Halogenation : Radical bromination (NBS) might introduce a bromine atom at the ethyl chain.

DNA-Binding Interactions (Off-Target Effects)

Though not a classical reaction, studies on analogs reveal non-covalent interactions with DNA via minor groove binding :

  • Binding Constant (K) : 1.06 × 10⁵ M⁻¹ (observed for analog pym-5 ) .

  • Mechanism : Planar pyrazole ring and carboxamide group facilitate intercalation or groove binding, altering DNA conformation .

Stability and Degradation

  • Hydrolysis : The carboxamide is stable under neutral conditions but hydrolyzes to carboxylic acid in strong acids/bases.

  • Thermal Stability : Decomposes above 250°C without melting (PubChem data) .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Chemistry
5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalysts.
  • Reduction : The compound can be oxidized to form different derivatives.
  • Substitution Reactions : The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reaction Conditions
The typical reagents and conditions for these reactions include:

  • Reagents : Hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid.
  • Conditions : Controlled temperatures and pressures to ensure desired product formation.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)Standard (Ciprofloxacin)MIC (μg/mL)
Staphylococcus aureus0.10 - 1.003.12
Escherichia coli0.50 - 2.503.12

Anti-inflammatory Potential
In addition to its antimicrobial properties, the compound is being investigated for its anti-inflammatory effects, which may involve the inhibition of specific enzymes and pathways critical to inflammation processes.

Pharmaceutical Applications

Drug Development
this compound is being explored as a pharmaceutical intermediate due to its potential therapeutic effects. Its activity as a partial agonist of trace amine-associated receptors (TAARs) suggests applications in treating central nervous system disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD) .

Table 2: Potential Therapeutic Applications of this compound

Disorder TypePotential Application
Central Nervous System DisordersSchizophrenia, ADHD
Stress-related DisordersAnxiety disorders
Neurodegenerative DisordersParkinson's disease, Alzheimer's

Industrial Applications

Specialty Chemicals Production
The compound is utilized in the industrial production of specialty chemicals and materials, including dyes and pigments. Its unique chemical structure allows for modifications that can lead to the development of new materials with specific properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Activity Study : A comprehensive evaluation demonstrated that this compound showed superior antimicrobial activity compared to standard treatments against several bacterial strains .
  • Pharmaceutical Research : Investigations into its role as a TAAR agonist revealed promising results for treating psychiatric disorders, indicating a need for further clinical studies to explore its efficacy and safety profile .

Mechanism of Action

The mechanism of action of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but may include enzymes and receptors that are critical for cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide and related pyrazole carboxamide derivatives:

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
This compound 5-Ethyl, 4-Nitro, 3-Carboxamide Not reported Discontinued Nitro, carboxamide
3a () 5-Chloro, 3-Methyl, 1/3-Aryl 133–135 68 Chloro, cyano, aryl, carboxamide
3b () 5-Chloro, 3-Methyl, 4-Chlorophenyl 171–172 68 Chloro, cyano, aryl
Patent compound () 1-(2-ethoxyethyl), 3-Ethyl, 4-Nitro Not reported Not reported Ethoxyethyl, nitro, carboxamide
Carbothioamide derivatives () Isoxazole, thioamide Not reported Not reported Thioamide, isoxazole
Key Observations:

Substituent Effects on Physicochemical Properties :

  • The nitro group in this compound likely increases its polarity compared to chloro-substituted analogues (e.g., 3a–3e), which exhibit higher lipophilicity due to aryl and chloro groups .
  • The ethoxyethyl substituent in the patent compound () may enhance solubility in aqueous media compared to the simpler ethyl group in the target compound.

Spectral and Analytical Data Comparison

  • NMR Spectroscopy : Chloro-substituted analogues (e.g., 3a) show aromatic proton signals between δ 7.21–8.12 ppm, while the ethyl and nitro groups in the target compound would likely deshield adjacent protons, producing distinct shifts .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is unreported, but analogues with similar masses (e.g., 3d: m/z 421.0) suggest comparable fragmentation patterns .

Biological Activity

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C6H8N4O3C_6H_8N_4O_3. The synthesis typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by nitration and cyclization under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a derivative of pyrazole demonstrated minimum inhibitory concentrations (MIC) ranging from 0.10 to 2.50 μg/mL against specific pathogens, outperforming standard antibiotics like ciprofloxacin .

Bacterial Strain MIC (μg/mL) Standard (Ciprofloxacin)
Staphylococcus aureus0.10 - 1.003.12
Escherichia coli0.50 - 2.503.12

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed that the mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests potential applications in treating inflammatory diseases and conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : The compound may inhibit bacterial growth by interfering with metabolic processes essential for bacterial survival.
  • Anti-inflammatory Mechanism : It likely modulates signaling pathways associated with inflammation, potentially affecting transcription factors involved in cytokine production .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • A study published in Molecules explored a library of pyrazole derivatives, including this compound, which showed promising antiproliferative effects against cancer cell lines .
  • Another investigation focused on the compound's ability to serve as a selective inhibitor for phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways related to inflammation and vascular function .

Q & A

Basic Research Question

The synthesis typically involves condensation and cyclocondensation reactions. Key steps include:

  • Condensation of sulfonylhydrazides with cyanoacrylates or ethoxyacrylates to form pyrazole intermediates .
  • Cyclocondensation with reagents such as thiourea, formamide, or thioglycolic acid to introduce the carboxamide group .
  • Functionalization of the nitro group via nitration or substitution reactions, often requiring controlled temperature (0–15°C) and anhydrous conditions .

Q. Critical Considerations :

  • Steric hindrance from the ethyl group may necessitate longer reaction times or polar aprotic solvents (e.g., DMF) .
  • Purity of intermediates should be verified via TLC or HPLC to avoid side products.

Q. Table 1: Representative Synthetic Methods

StepReagents/ConditionsPurposeReference
1NaOH, CS₂, DMF, 0°CThiolation of pyrazole core
2(CH₃)₂SO₄, 10–15°CMethylation of sulfanyl group
3R-NH-NH₂, ethanol refluxHydrazide formation

How is this compound characterized structurally, and what analytical techniques resolve tautomeric ambiguities?

Basic Research Question

Q. Key Techniques :

  • ¹H/¹³C NMR Spectroscopy : Identifies substituent positions and detects hydrogen bonding. For example, nitro and ethyl groups show distinct shifts at δ 8.5–9.0 ppm (¹H) and 140–150 ppm (¹³C) .
  • IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 226.08) .

Advanced Application :
NMR can differentiate tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing coupling constants and NOE correlations .

How can synthetic yields be optimized for this compound, particularly when steric hindrance limits reactivity?

Advanced Research Question

Q. Strategies :

  • Solvent Optimization : Use DMF or DMSO to enhance solubility of bulky intermediates .
  • Catalytic Approaches : Employ phase-transfer catalysts (e.g., TBAB) to accelerate nitro-group functionalization .
  • Temperature Gradients : Gradual heating (e.g., 0°C → reflux) minimizes decomposition .

Case Study :
In a related pyrazole derivative, replacing ethanol with DMF increased yield from 45% to 72% due to improved intermediate stability .

How should researchers address contradictions in reported pharmacological activities of pyrazole-3-carboxamide derivatives?

Advanced Research Question

Q. Common Sources of Discrepancy :

  • Structural Variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity. For example, anti-inflammatory activity dropped by 40% when replacing a methylsulfanyl group with phenyl .
  • Assay Conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or animal models (e.g., carrageenan-induced vs. CFA-induced inflammation) impact results .

Q. Resolution Workflow :

Comparative SAR Analysis : Map substituent effects using molecular descriptors (e.g., LogP, polar surface area) .

Standardized Assays : Re-test compounds under uniform protocols (e.g., COX-2 inhibition at 10 μM) .

What computational methods are suitable for predicting the biological targets of this compound?

Advanced Research Question

Q. Methodological Pipeline :

Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases or inflammatory targets (e.g., COX-2, p38 MAPK) .

MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters with activity data .

Validation :
Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

How does the nitro group influence the stability and reactivity of this compound under physiological conditions?

Advanced Research Question

Q. Key Findings :

  • Electrophilic Reactivity : The nitro group facilitates nucleophilic aromatic substitution (e.g., with thiols or amines) at pH > 7.0 .
  • Photodegradation : UV exposure (λ = 254 nm) induces nitro-to-nitrite conversion, monitored via HPLC .

Q. Mitigation Strategies :

  • Store compounds in amber vials at -20°C .
  • Use radical scavengers (e.g., BHT) in biological assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

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